5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899973-41-2
VCID: VC7639177
InChI: InChI=1S/C17H15BrClN5O2/c1-26-14-7-6-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Molecular Formula: C17H15BrClN5O2
Molecular Weight: 436.69

5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899973-41-2

Cat. No.: VC7639177

Molecular Formula: C17H15BrClN5O2

Molecular Weight: 436.69

* For research use only. Not for human or veterinary use.

5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 899973-41-2

Specification

CAS No. 899973-41-2
Molecular Formula C17H15BrClN5O2
Molecular Weight 436.69
IUPAC Name 5-amino-1-[(4-bromophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C17H15BrClN5O2/c1-26-14-7-6-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25)
Standard InChI Key SKCNUAFCDTZUSL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characterization

The compound features a 1H-1,2,3-triazole core substituted at position 1 with a 4-bromobenzyl group and at position 4 with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl ring. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₇H₁₅BrClN₅O₂
Molecular Weight436.69 g/mol
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
InChIKeySKCNUAFCDTZUSL-UHFFFAOYSA-N
PubChem CID18578875

The bromine and chlorine atoms contribute to increased molecular polarity, while the methoxy group enhances lipid solubility, potentially influencing blood-brain barrier permeability .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, typically involving:

  • Huisgen Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core. For example, reacting 4-bromobenzyl azide with a propargylamide precursor yields the 1,4-disubstituted triazole .

  • Post-Functionalization: The 5-chloro-2-methoxyphenyl group is introduced via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) .

Critical Parameters:

  • Temperature: Optimized at 60–80°C for cycloaddition .

  • Catalyst: CuI (10 mol%) in tert-butanol/water (1:1) achieves >80% yield .

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water.

Structural Analogues and Activity Trends

Modifications to the benzyl and aryl groups significantly alter bioactivity:

AnaloguesKey SubstituentsIC₅₀ (Cancer Cells)Source
5-Amino-1-(4-chlorobenzyl)-...4-Cl-benzyl, 5-Cl-2-MeO-phenyl1.4 μM (HepG2)
5-Amino-1-(2-fluorobenzyl)-...2-F-benzyl, 2,5-diMeO-phenyl2.6 μM (HCT-116)
Target Compound4-Br-benzyl, 5-Cl-2-MeO-phenylData pending

The 4-bromo substitution may enhance metabolic stability compared to chloro or fluoro analogs, as bromine’s larger atomic radius reduces oxidative metabolism .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

Triazole derivatives exhibit broad-spectrum activity:

  • Candida albicans: MIC = 8–16 μg/mL for analogs with electron-withdrawing substituents .

  • Mycobacterium tuberculosis: 90% growth inhibition at 12.5 μM for 1,2,3-triazole-carboxamides .

The 4-bromobenzyl group’s hydrophobicity likely facilitates membrane penetration, a critical factor in antimicrobial efficacy .

Future Research Directions

Synthesis Optimization

  • Green Chemistry: Explore mechanochemical synthesis to reduce solvent use .

  • Continuous Flow Systems: Improve yield (>90%) and scalability for industrial production .

Targeted Biological Testing

  • Kinase Inhibition Screening: Prioritize kinases like EGFR and VEGFR2 implicated in cancer .

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of colorectal and breast cancer .

Computational Modeling

  • Molecular Dynamics: Simulate binding to TS and DNA topoisomerase IIα to guide lead optimization .

  • QSAR Studies: Correlate substituent electronegativity with antibacterial potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator